Methyl 4,4-Difluoro-3,3-dimethyl-L-proline hydrochloride

Description

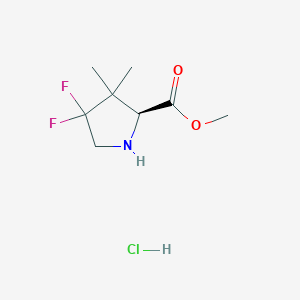

Chemical Structure and Properties

Methyl 4,4-difluoro-3,3-dimethyl-L-proline hydrochloride (CAS: 1408229-33-3) is a fluorinated proline derivative characterized by a pyrrolidine ring substituted with two fluorine atoms at the 4-position and two methyl groups at the 3-position. The L-proline configuration ensures stereochemical relevance in biological systems. The methyl ester and hydrochloride salt enhance solubility and stability, making it suitable for pharmaceutical applications, particularly as a building block for HIV protease inhibitors .

Synthesis

The compound is synthesized via the Reformatsky-Claisen rearrangement using chlorodifluoro derivatives, Zn, and TMSCl in 1,3-dimethylimidazolidin-2-one (DMI). This method achieves high stereoselectivity, critical for maintaining the L-proline configuration .

Applications

It serves as a core structure in second-generation HIV protease inhibitors (e.g., compounds [20] and [21] in Scheme 6 of ), where fluorination enhances metabolic stability and binding affinity .

Properties

IUPAC Name |

methyl (2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO2.ClH/c1-7(2)5(6(12)13-3)11-4-8(7,9)10;/h5,11H,4H2,1-3H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTUQDUUXWJROO-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NCC1(F)F)C(=O)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](NCC1(F)F)C(=O)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the Proline Skeleton

- Starting Material: Boc-glycine methyl-but-2-enyl ester is used as a precursor.

- Key Reaction: Ester enolate Claisen rearrangement without Lewis acid catalysis produces a racemic glycine derivative intermediate.

- Resolution: Classical resolution using (S)-phenylglycinol yields the enantiomerically pure intermediate.

This approach ensures the correct stereochemistry at the proline core essential for biological activity.

Formation of Bromo-lactone Intermediate

- The enantiomerically pure intermediate is brominated using N-bromosuccinimide (NBS) to form a bromo-lactone.

- This step is crucial for subsequent rearrangement and ring closure.

Rearrangement to Proline Alcohol

- Base-promoted rearrangement of the bromo-lactone leads to a methanolysis reaction forming the proline alcohol.

- NMR studies indicate the formation of a bicyclic lactone intermediate that opens in methanol solvent to yield the alcohol.

Oxidation to Ketone

- The proline alcohol is oxidized to the corresponding ketone using sodium hypochlorite (NaClO) and catalytic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

- This ketone is the direct precursor for fluorination.

Fluorination to Gem-Difluoro Proline

- The ketone undergoes fluorination with Deoxo-Fluor reagent to introduce the geminal difluoro groups at the 4-position.

- Silica gel (SiO₂) has been found to promote this fluorination reaction, enhancing yield and selectivity.

- This step yields the gem-difluoro proline derivative.

Formation of Methyl Ester and Hydrochloride Salt

- The methyl ester is formed typically by esterification or transesterification methods.

- Finally, the hydrochloride salt is prepared by treatment with hydrogen chloride, improving compound stability and handling.

Alternative Fluorination Method Using DAST

An alternative fluorination method involves:

- Starting from Z-4-keto-L-proline benzyl ester.

- Using diethylaminosulfur trifluoride (DAST) as the fluorinating agent to obtain Z-4,4-difluoro-L-proline benzyl ester.

- This method is advantageous for preparing peptide analogues containing the difluoro proline moiety.

- Chromium trioxide oxidation of Boc-4-hydroxy-L-proline to Boc-4-keto-L-proline is used as a precursor step.

This approach provides a streamlined route to fluorinated proline derivatives with potential for diverse peptide synthesis applications.

Process Optimization and Scale-Up

- The entire synthetic sequence has been optimized for multikilogram scale production.

- Key parameters such as reaction temperature, reagent equivalents, and reaction times were fine-tuned.

- For example, the Claisen rearrangement used 2.5 equivalents of lithium diisopropylamide (LDA) at -65°C with a 2-3 hour addition time.

- The overall yield after 10 steps was approximately 4.5% molar yield with high purity (94-99% HPLC assay).

- The ZnCl₂-free process was developed to avoid metal contamination without compromising yield or purity.

Data Table Summarizing Key Reaction Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Claisen Rearrangement | Boc-glycine methyl-but-2-enyl ester, LDA, -65°C | ~85 (crude) | Racemic glycine derivative formation |

| 2 | Resolution | (S)-Phenylglycinol | - | Enantiomeric enrichment |

| 3 | Bromination | NBS | High | Formation of bromo-lactone |

| 4 | Rearrangement & Methanolysis | Base-promoted, methanol solvent | High | Proline alcohol formation |

| 5 | Oxidation | NaClO, catalytic TEMPO | High | Ketone formation |

| 6 | Fluorination | Deoxo-Fluor, SiO₂ promotion | Moderate | Gem-difluoro proline formation |

| 7 | Esterification & Salt Formation | Methylation, HCl treatment | High | Methyl ester hydrochloride salt |

Research Findings and Notes

- The use of silica gel as a promoter in the Deoxo-Fluor fluorination step is a significant finding, improving reaction efficiency.

- Optical purity is critical; classical resolution and careful control of reaction conditions ensure the desired L-enantiomer is obtained.

- The process is robust and suitable for industrial scale, as evidenced by multikilogram production campaigns.

- Alternative fluorination with DAST offers a complementary route, especially valuable in peptide chemistry.

- The overall synthetic route balances complexity with scalability, purity, and yield considerations.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 4,4-Difluoro-3,3-dimethyl-L-proline hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms or other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: Oxo derivatives of this compound.

Reduction: Reduced forms of the compound with fewer fluorine atoms or other substituents.

Substitution: Substituted derivatives with nucleophiles replacing the original substituents.

Scientific Research Applications

Methyl 4,4-Difluoro-3,3-dimethyl-L-proline hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting enzymes and receptors.

Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.

Biological Studies: Researchers use this compound to study the effects of fluorine substitution on the biological activity and pharmacokinetics of proline derivatives.

Industrial Applications: It is employed in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4,4-Difluoro-3,3-dimethyl-L-proline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms and methyl groups influence the compound’s binding affinity and selectivity, enhancing its biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling processes.

Comparison with Similar Compounds

(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic Acid Hydrochloride

Structural Differences :

- Lacks the methyl ester group present in Methyl 4,4-difluoro-3,3-dimethyl-L-proline hydrochloride.

- Retains the difluoro and dimethyl substitutions but exists as a free carboxylic acid.

Physicochemical Properties :

Quinofumelin (CAS: 861647-84-9)

Structural Differences :

- Contains a difluoro-dimethyl isoquinoline moiety fused with a quinoline ring.

- Larger molecular weight (322.35 g/mol) and planar aromatic structure.

3-Methyl-L-Tyrosine (CAS: 17028-03-4)

Structural Differences :

- Aromatic tyrosine backbone with a methyl group at the 3-position of the phenyl ring.

- No fluorine atoms; free amino and carboxylic acid groups.

2,2-Difluoro-3,5-dimethoxy-3,5-cyclohexadienone (Compound 27d in )

Structural Differences :

- Cyclohexadienone ring with fluorine and methoxy groups.

- Non-proline structure and absence of chiral centers.

Comparative Data Table

Key Research Findings

- Stereochemical Impact: The L-proline configuration in this compound is critical for binding to HIV protease active sites, a feature absent in non-chiral analogs like quinofumelin .

- Fluorination Efficacy : Reformatsky-Claisen fluorination (used for Methyl 4,4-difluoro-proline) achieves higher regioselectivity compared to electrophilic methods, reducing byproduct formation .

- Solubility vs. Bioactivity : The methyl ester group in Methyl 4,4-difluoro-proline derivatives improves cell membrane permeability over free carboxylic acid forms, enhancing drug efficacy .

Biological Activity

Methyl 4,4-Difluoro-3,3-dimethyl-L-proline hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms and two methyl groups attached to the proline backbone. This configuration enhances its lipophilicity and potential binding affinity to various biological targets.

Biological Activities

1. Antiviral Activity

Research indicates that derivatives of difluoroprolines exhibit potent antiviral properties. For instance, compounds similar to Methyl 4,4-Difluoro-3,3-dimethyl-L-proline have shown effective inhibition against HIV-1 protease with Ki values in the picomolar range and EC50 values as low as 0.8 nM against laboratory strains . This suggests that the compound may serve as a potential therapeutic agent in antiviral drug development.

2. Antitumor Activity

The compound has been evaluated for its antiproliferative effects on various cancer cell lines. In studies assessing the antiproliferative activity of piperidine derivatives that include difluoroprolines, notable IC50 values were observed. For example, one study reported an IC50 value of 2.1 nM against specific cancer cell lines . This highlights the potential application of Methyl 4,4-Difluoro-3,3-dimethyl-L-proline in cancer therapy.

3. Mechanism of Action

The mechanism by which Methyl 4,4-Difluoro-3,3-dimethyl-L-proline exerts its biological effects is primarily linked to its interaction with target proteins involved in cellular processes. The presence of the difluorinated moiety enhances binding affinity to target proteins, which may lead to increased degradation of oncogenic proteins and improved therapeutic outcomes .

Table 1: Summary of Biological Activities

| Activity Type | Target/Cell Line | IC50 (nM) | Notes |

|---|---|---|---|

| Antiviral | HIV-1 Protease | 0.8 | Potent inhibitor |

| Antitumor | Various Cancer Lines | 2.1 | Significant antiproliferative effect |

| Protein Binding | BCL6 | 2.2 | Enhanced binding affinity |

Case Studies

Case Study 1: Antiviral Efficacy

In a controlled study evaluating the antiviral efficacy of Methyl 4,4-Difluoro-3,3-dimethyl-L-proline derivatives against HIV-1, researchers found that these compounds significantly reduced viral load in treated cell cultures compared to untreated controls. The results indicated a direct correlation between compound concentration and viral inhibition.

Case Study 2: Cancer Cell Proliferation

Another study focused on the antiproliferative effects on Karpas 422 and OCI-Ly1 cell lines demonstrated that treatment with Methyl 4,4-Difluoro-3,3-dimethyl-L-proline resulted in a marked decrease in cell viability over time. The compound's mechanism was attributed to inducing apoptosis through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 4,4-Difluoro-3,3-dimethyl-L-proline hydrochloride?

- Methodological Answer : Synthesis should prioritize fluorination efficiency and stereochemical control. A two-step approach is common:

Fluorination : Use hydrogen fluoride (HF) or fluorinating agents (e.g., DAST) to introduce fluorine atoms at the 4,4-positions. Ensure anhydrous conditions to avoid side reactions .

Dimethylation and Cyclization : Employ alkylation reagents (e.g., methyl iodide) under basic conditions to install the 3,3-dimethyl groups. Monitor reaction progress via <sup>19</sup>F NMR to confirm fluorine incorporation.

- Purification : Use reverse-phase HPLC to isolate the hydrochloride salt, followed by lyophilization to ensure purity (>95%) .

Q. How should researchers characterize the stereochemical purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IC column with a hexane/isopropanol mobile phase to resolve enantiomers. Compare retention times to authentic standards .

- X-ray Crystallography : Confirm absolute configuration by growing single crystals in methanol/water mixtures and analyzing diffraction patterns .

- Circular Dichroism (CD) : Compare CD spectra with known L-proline derivatives to verify backbone configuration .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer :

- Storage Conditions : Store at -20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the fluorine substituents .

- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via LC-MS for decomposition products (e.g., defluorinated analogs) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when analyzing diastereomers of this compound?

- Methodological Answer :

- Dynamic NMR (DNMR) : Use variable-temperature <sup>1</sup>H NMR (e.g., 25–60°C) to detect rotational barriers in the proline ring. Peaks splitting at lower temperatures indicate hindered rotation .

- DFT Calculations : Perform density functional theory (B3LYP/6-31G*) to simulate NMR chemical shifts and match experimental data, resolving ambiguities in diastereomer assignments .

Q. What strategies optimize the compound’s bioavailability in in vivo studies?

- Methodological Answer :

- Prodrug Design : Synthesize ester prodrugs (e.g., pivaloyloxymethyl esters) to enhance membrane permeability. Evaluate hydrolysis rates in simulated gastric fluid .

- Caco-2 Permeability Assay : Measure apparent permeability (Papp) across intestinal cell monolayers. A Papp >1×10<sup>−6</sup> cm/s indicates adequate absorption .

Q. How do the 4,4-difluoro and 3,3-dimethyl groups impact binding to biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with proline-specific enzymes (e.g., prolyl hydroxylases). The difluoro groups reduce electron density at C4, altering hydrogen-bonding patterns, while dimethyl groups introduce steric effects that modulate substrate docking .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to target proteins. Compare to non-fluorinated analogs to isolate fluorine’s electronic contributions .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous buffers?

- Methodological Answer :

- Solubility Profiling : Prepare saturated solutions in PBS (pH 7.4), Tris-HCl (pH 8.0), and simulated gastric fluid (pH 1.2). Filter and quantify dissolved compound via UV-Vis at λmax = 210 nm .

- Ion-Pairing Effects : Add counterions (e.g., sodium taurocholate) to mimic physiological conditions. Solubility >5 mg/mL is acceptable for in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.